molecular formula C44H63ClN6O6 B1192605 Cy5-PEG5-Azide

Cy5-PEG5-Azide

Cat. No.: B1192605
M. Wt: 807.47
InChI Key: HYXHCLSFGUKTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cy5-PEG5-azide is a Cy5 labeled near infrared fluorescent (NIR) PEG derivative dye (Abs 650 nm/Emi 670 nm) containing an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media. This reagent can be used to label alkyne-bearing molecules or biomolecules with Cy5 dye.

Properties

Molecular Formula

C44H63ClN6O6

Molecular Weight

807.47

IUPAC Name

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C44H62N6O6.ClH/c1-43(2)36-16-11-13-18-38(36)49(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)50(41)25-15-7-10-22-42(51)46-23-26-52-28-30-54-32-34-56-35-33-55-31-29-53-27-24-47-48-45;/h6,8-9,11-14,16-21H,7,10,15,22-35H2,1-5H3;1H

InChI Key

HYXHCLSFGUKTRS-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Appearance

Solid powder

Purity

>96% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cy5-PEG5-azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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